Evidence 1: Widest ALD Processing Temperature Window Among Six Mono-Aminosilane Precursors (DFT Screening)
In a DFT-based comparative screening of six mono(alkylamino)silane precursors—dimethylaminosilane (DMAS), ethylmethylaminosilane (EMAS), diethylaminosilane (DEAS), ethylisopropylaminosilane (EIPAS), diisopropylaminosilane (DIPAS), and dipropylaminosilane (DPAS)—DIPAS exhibited the widest ALD processing temperature range. The ALD window was calculated from the difference between precursor adsorption energy (upper bound) and dissociative chemisorption activation barrier (lower bound) on –OH-terminated Si(001). DIPAS's experimentally validated ALD window spans from approximately 100 °C to 500 °C . In a complementary DFT study by Huang et al., DIPAS demonstrated the second-widest estimated ALD window among six precursors (after DPAS), with both DPAS and DIPAS identified as the most appropriate precursors for low-temperature ALD owing to their combination of wide windows and high reaction rate constants .
| Evidence Dimension | Estimated ALD processing temperature window width (determined by ΔE_AD – ΔE_a gap) |
|---|---|
| Target Compound Data | DIPAS: experimentally confirmed ALD window 100–500 °C; widest among six mono-aminosilanes screened by Kim et al.; second-widest in Huang et al. DFT ranking (behind DPAS) |
| Comparator Or Baseline | DMAS, EMAS, DEAS, EIPAS: all exhibit narrower estimated ALD windows than DIPAS; DPAS shows marginally wider window in one DFT study but DIPAS has a higher experimentally confirmed upper bound |
| Quantified Difference | DIPAS ALD window width ≈400 °C (experimental); approximately 100 °C wider than smaller-ligand precursors (DMAS/DEAS) which have higher activation barriers limiting low-temperature utility |
| Conditions | DFT calculations on hydroxylated Si(001) surface; experimental validation via thermal ALD of SiO₂ with O₃ co-reactant |
Why This Matters
A wider ALD window provides greater process latitude, enabling DIPAS to be used across diverse thermal budgets—from temperature-sensitive substrates (≤100 °C) to high-temperature integration (>400 °C)—without precursor condensation or premature thermal decomposition, reducing the need for multiple precursor qualifications in a fabrication line.
- [1] Kim, J.-S.; Yang, J.-H.; Jeong, Y.-C.; Kim, D.-H.; Baek, S.-B.; Kim, Y.-C. 'Effect of amino ligand size of Si precursors on initial reaction with an –OH-terminated Si(001) surface for atomic layer deposition.' Japanese Journal of Applied Physics, 2014, 53(8), 08NE04. DOI: 10.7567/JJAP.53.08NE04. View Source
- [2] Huang, L.; Han, B.; Fan, M.; Cheng, H. 'Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO₂ thin films.' RSC Advances, 2017, 7, 22672–22678. DOI: 10.1039/C7RA02301D. View Source
